molecular formula C17H11Cl2FN2O3 B034371 Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 100491-37-0

Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No. B034371
M. Wt: 381.2 g/mol
InChI Key: VDJXNRLOCJTVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a chemical compound that belongs to the class of naphthyridine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for the survival of bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.

Biochemical And Physiological Effects

Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are essential for the survival of bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate in lab experiments is its broad-spectrum activity against bacteria, fungi, and viruses. It has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. However, one of the limitations of using Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate in lab experiments is its potential toxicity to human cells.

Future Directions

There are several future directions for research on Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. One potential direction is to investigate its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Another potential direction is to investigate its potential as a novel antimicrobial agent. Additionally, further research is needed to fully understand its mechanism of action and its potential toxicity to human cells.
In conclusion, Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic compound that has potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral activities, as well as potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. However, further research is needed to fully understand its mechanism of action and potential toxicity to human cells.

Synthesis Methods

The synthesis of Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves the reaction of 7-chloro-1,8-naphthyridine-3-carboxylic acid with 4-chloroaniline and ethyl chloroformate in the presence of a base. This reaction results in the formation of Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate as a white solid.

Scientific Research Applications

Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

100491-37-0

Product Name

Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Molecular Formula

C17H11Cl2FN2O3

Molecular Weight

381.2 g/mol

IUPAC Name

ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C17H11Cl2FN2O3/c1-2-25-17(24)12-8-22(10-5-3-9(18)4-6-10)16-11(14(12)23)7-13(20)15(19)21-16/h3-8H,2H2,1H3

InChI Key

VDJXNRLOCJTVIP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=C(C=C3)Cl

synonyms

7-CHLORO-1-(4-CHLORO-PHENYL)-6-FLUORO-4-OXO-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER

Origin of Product

United States

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